3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185298-10-5 . Its molecular weight is 324.62 . The IUPAC name for this compound is 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H .Physical And Chemical Properties Analysis
The molecular formula for “3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride” is C12H16BrClFNO . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Chemistry and Synthesis
The synthesis and chemical properties of piperidine derivatives, including methods for introducing bromo and fluoro substituents into aromatic compounds, are critical for developing pharmaceuticals and other chemical entities. Studies on the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, provide insights into the chemical strategies that could be applicable for synthesizing and modifying 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride. For example, cross-coupling reactions and diazotization are common methods for introducing specific functional groups and could potentially be adapted for the synthesis of this compound (Qiu et al., 2009).
Pharmacological Applications
Piperidine derivatives are widely studied for their pharmacological properties. The structural features of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride suggest potential for activity in various biological targets. Research on similar compounds, such as those bearing piperidine and bromo-fluoro substituents, has explored their utility in drug discovery, highlighting roles as ligands for receptors or enzymes, which may be relevant for understanding the biological interactions and potential therapeutic applications of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride (Sikazwe et al., 2009).
Analytical and Bioanalytical Methods
The development of analytical and bioanalytical methods for piperidine derivatives and related compounds is essential for their characterization, quality control, and pharmacokinetic studies. Techniques such as chromatography and mass spectrometry have been employed to quantify these compounds in various matrices, which is crucial for their development and application in scientific research (Sharma et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBOOUOTDFZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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